
Fenlean
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenlean, also known as FLZ, is currently in phase I trials by Institute of Materia Medica, Chinese Academy of Medical Science as a potential treatment of Parkinson's disease.
Q & A
Basic Research Questions
Q. What experimental models are recommended for studying Fenlean’s neuroprotective effects in Parkinson’s disease?
- Answer: The chronic MPTP/probenecid mouse model is widely used to evaluate this compound’s neuroprotective effects. This model replicates progressive dopaminergic neuron degeneration, allowing assessment of tyrosine hydroxylase function preservation. Key steps include administering MPTP (a neurotoxin) with probenecid to prolong MPTP’s effects, followed by this compound treatment. Behavioral tests (e.g., rotarod) and immunohistochemical analysis of substantia nigra neurons are critical for validation .
Q. How can researchers validate this compound’s inhibitory activity against Src kinase in vitro?
- Answer: Use kinase inhibition assays with recombinant Src kinase. Protocols involve incubating this compound with the kinase and a substrate (e.g., ATP), measuring phosphorylation via ELISA or fluorescence-based methods. Include positive controls (e.g., known Src inhibitors) and negative controls (vehicle-only). Dose-response curves (IC50 calculations) and Western blotting for downstream targets (e.g., phosphorylated FAK) confirm specificity .
Q. What methodologies are optimal for assessing this compound’s impact on mitochondrial Aβ production?
- Answer: Isolate mitochondria from neuronal cell lines (e.g., SH-SY5Y) treated with this compound. Quantify Aβ levels via ELISA or immunoprecipitation. Combine with Seahorse assays to measure mitochondrial respiration changes. Validate using siRNA-mediated Src knockdown to distinguish this compound-specific effects from off-target pathways .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s efficacy across different mitochondrial Aβ assays?
- Answer: Contradictions may arise from variations in cell models (primary neurons vs. immortalized lines) or Aβ detection methods. Standardize protocols by using identical cell sources, passage numbers, and assay kits. Perform meta-analyses of published data to identify confounding variables (e.g., incubation time, this compound solubility). Cross-validate findings with in vivo models (e.g., transgenic Aβ-overexpressing mice) .
Q. What strategies optimize the combinatorial use of this compound with other kinase inhibitors without inducing off-target effects?
- Answer: Conduct synergy screens (e.g., Chou-Talalay method) to identify additive or synergistic pairs. Pre-test inhibitors (e.g., Bafetinib for Abl/Lyn) for target selectivity using kinome-wide profiling. Use sub-therapeutic this compound doses to minimize toxicity. Monitor off-target effects via transcriptomics or phosphoproteomics .
Q. How should researchers design studies to evaluate this compound’s potential in age-related macular degeneration (AMD)?
- Answer: Utilize in vitro retinal pigment epithelium (RPE) models exposed to oxidative stress (e.g., H2O2). Measure this compound’s ability to reduce reactive oxygen species (ROS) and protect tight junctions (ZO-1 staining). For in vivo validation, use laser-induced choroidal neovascularization (CNV) mice, assessing lesion size and VEGF expression via qPCR .
Q. Methodological Guidance
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in preclinical studies?
- Answer: Apply nonlinear regression models (e.g., log[inhibitor] vs. response) for IC50 determination. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For survival studies (e.g., MPTP models), Kaplan-Meier curves and Cox proportional hazards models are essential. Report effect sizes and confidence intervals to enhance reproducibility .
Q. How can systematic reviews be structured to synthesize conflicting findings on this compound’s mechanisms?
- Answer: Follow PRISMA guidelines with Boolean searches (e.g., "this compound AND (Src kinase OR Aβ)") across PubMed, Scopus, and Web of Science. Exclude non-peer-reviewed sources. Categorize studies by model type, dosage, and outcome. Use QUADAS-2 for risk of bias assessment. Highlight methodological heterogeneity in discussion sections .
Q. Data Presentation and Reproducibility
Q. What are the best practices for documenting this compound’s synthesis and characterization in publications?
- Answer: Provide detailed NMR (¹H, ¹³C), HPLC purity (>95%), and mass spectrometry data in Supporting Information. For in-house synthesized this compound, include step-by-step protocols with reaction conditions (temperature, catalysts). Reference the original Annona glabra-derived structure and synthetic modifications .
Q. How should researchers address batch-to-batch variability in this compound studies?
- Answer: Implement quality control (QC) protocols:
- Test each batch for solubility (DMSO stock stability) and bioactivity (IC50 against Src).
- Use standardized storage conditions (-80°C, desiccated).
- Disclose batch numbers and QC data in publications to enable cross-study comparisons .
Propiedades
Número CAS |
863193-70-8 |
---|---|
Fórmula molecular |
C26H27NO6 |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
(E)-2-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C26H27NO6/c1-31-20-9-11-24(32-2)21(16-20)22(14-18-6-10-23(29)25(15-18)33-3)26(30)27-13-12-17-4-7-19(28)8-5-17/h4-11,14-16,28-29H,12-13H2,1-3H3,(H,27,30)/b22-14+ |
Clave InChI |
ZZTHOXZXWINLQI-HYARGMPZSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)NCCC3=CC=C(C=C3)O |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Fenlean, FLZ |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.